2-(3,4-二甲氧基苯基)-7-甲氧基-4H-色烯-4-酮

描述

7,3',4'-Trimethoxyflavone is a natural product found in Acacia fasciculifera and Myroxylon peruiferum with data available.

科学研究应用

以下是 2-(3,4-二甲氧基苯基)-7-甲氧基-4H-色烯-4-酮(也称为 3’,4’,7-三甲氧基黄酮或 7,3’,4’-三甲氧基黄酮)的科学研究应用综述,重点介绍其独特应用:

抗炎活性

该化合物因其抗炎特性而得到研究。 在一项研究中,它显著抑制了脂多糖诱导的 RAW 264.7 巨噬细胞炎症中的NO产生,并显示出对前列腺素 E2 水平的轻微降低 .

癌症研究

多甲氧基黄酮,包括 3’,4’,7-三甲氧基黄酮,已被研究用于其在各种星形细胞瘤和多形性胶质母细胞瘤(脑肿瘤类型)中下调 MMP-2 和 MMP-9 活性的潜力 .

神经保护

从蓍属香气植物中分离出的一种黄酮类化合物,其结构与 3’,4’,7-三甲氧基黄酮相似,已显示出对过氧化氢诱导的星形胶质细胞死亡的保护作用,并抑制了细胞信号蛋白的磷酸化 .

药代动力学

尽管存在一些药代动力学缺陷,但该化合物的衍生物被认为是有前景的药物先导化合物,具有广泛的应用,包括潜在的改善碘摄取 .

抗氧化特性

该化合物属于一组据报道具有健康益处(如改善血流和抗氧化活性)的黄酮类化合物 .

有关每个应用程序的更多详细信息,您可以参考提供的参考资料。

Protective effect of 5-hydroxy-3′,4′,7-trimethoxyflavone against… In Silico Screening and Validation of PDGFRA Inhibitors… Polymethoxyflavones: Chemistry and Molecular Mechanisms for Cancer… <a appearance="system-link"

作用机制

Target of Action

It’s structurally related to other phenethylamine compounds, which are known to interact with various receptors in the body .

Mode of Action

Phenethylamine compounds often function by interacting with their target receptors, leading to changes in cellular signaling .

Biochemical Pathways

Phenethylamine compounds are known to influence various biochemical pathways, particularly those involving neurotransmitters .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the route of administration .

Result of Action

Phenethylamine compounds can have a variety of effects, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s activity . .

生化分析

Biochemical Properties

Based on its structural similarity to other flavonoids, it may interact with a variety of enzymes, proteins, and other biomolecules .

Cellular Effects

It’s plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Metabolic Pathways

It’s possible that it interacts with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels

Transport and Distribution

It’s possible that it interacts with certain transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It’s possible that certain targeting signals or post-translational modifications direct it to specific compartments or organelles .

属性

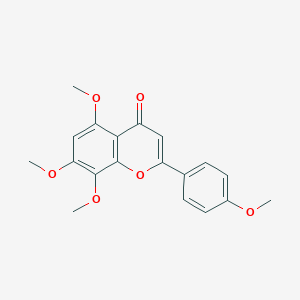

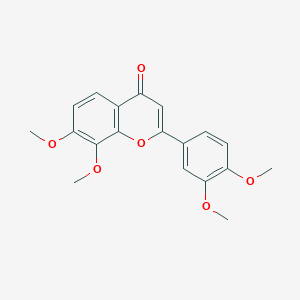

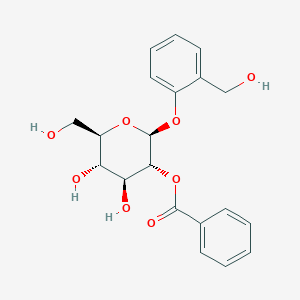

IUPAC Name |

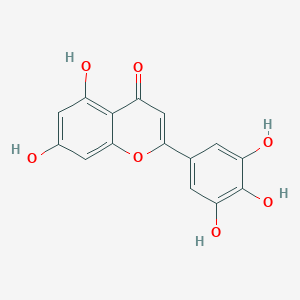

2-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-5-6-13-14(19)10-16(23-17(13)9-12)11-4-7-15(21-2)18(8-11)22-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFZYCDPDWSYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176921 | |

| Record name | 7,3',4'-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22395-24-0 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22395-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,3',4'-Trimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022395240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,3',4'-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 7,3',4'-trimethoxyflavone?

A1: The molecular formula of 7,3',4'-trimethoxyflavone is C18H16O6, and its molecular weight is 328.31 g/mol.

Q2: What spectroscopic data is available for characterizing 7,3',4'-trimethoxyflavone?

A2: Researchers commonly employ techniques like UV, IR, 1H NMR, 13C NMR, and MS to characterize 7,3',4'-trimethoxyflavone. [] These techniques provide valuable information about the compound's structure and functional groups. [, ]

Q3: What are the known biological activities of 7,3',4'-trimethoxyflavone?

A3: Research suggests that 7,3',4'-trimethoxyflavone exhibits a range of biological activities, including:

- Antiproliferative Activity: Studies have demonstrated the compound's potential to inhibit the proliferation of various cancer cell lines, including human gastric adenocarcinoma (MK-1), human uterus carcinoma (HeLa), and murine melanoma (B16F10). []

- Antiangiogenic Activity: 7,3',4'-trimethoxyflavone has shown promising results in inhibiting human umbilical vein endothelial cell (HUVEC) proliferation and suppressing tube formation, suggesting antiangiogenic potential. []

- PTP1B Inhibitory Activity: The compound exhibited inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling, making it a potential target for type 2 diabetes research. []

- Anti-inflammatory Activity: 7,3',4'-trimethoxyflavone has demonstrated anti-inflammatory properties, likely mediated through the inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory responses. [, ]

- Antioxidant Activity: The compound exhibits potent antioxidant activity, effectively scavenging DPPH free radicals and inhibiting lipid peroxidation. []

Q4: How does 7,3',4'-trimethoxyflavone exert its antiproliferative effects?

A4: Studies suggest that 7,3',4'-trimethoxyflavone induces apoptosis (programmed cell death) in cancer cells. [, ] This apoptotic induction is linked to:

- Increased ROS Production: The compound elevates reactive oxygen species (ROS) within cells, leading to oxidative stress and triggering apoptosis. []

- Modulation of Apoptotic Markers: Treatment with 7,3',4'-trimethoxyflavone alters the expression of apoptotic proteins like p53, Bcl-2, and Bax, shifting the balance towards apoptosis. []

- DNA Damage: The compound has shown potential in inducing DNA damage in cancer cells, further contributing to its antiproliferative effects. []

Q5: What is the mechanism of action of 7,3',4'-trimethoxyflavone's anti-inflammatory activity?

A5: In vitro studies indicate that 7,3',4'-trimethoxyflavone inhibits the activity of lipoxygenase (LOX). [] LOX is a key enzyme in the arachidonic acid pathway, responsible for producing inflammatory mediators like leukotrienes. By inhibiting LOX, 7,3',4'-trimethoxyflavone could potentially dampen inflammatory responses.

Q6: How does 7,3',4'-trimethoxyflavone interact with PTP1B?

A6: While 7,3',4'-trimethoxyflavone has shown PTP1B inhibitory activity, [] the specific binding interactions and mechanism of inhibition remain to be fully elucidated. Further research is needed to understand the structure-activity relationship and optimize the compound for potential therapeutic applications.

Q7: Has 7,3',4'-trimethoxyflavone been tested in animal models or clinical trials?

A7: While 7,3',4'-trimethoxyflavone has shown promising in vitro activities, limited data is available on its in vivo efficacy. More research, including animal studies and potentially clinical trials, is crucial to validate its therapeutic potential and assess safety profiles.

Q8: Are there any known drug interactions with 7,3',4'-trimethoxyflavone?

A8: Currently, limited information is available on specific drug interactions with 7,3',4'-trimethoxyflavone. Further research is needed to evaluate potential interactions, especially with medications metabolized by cytochrome P450 enzymes or those with overlapping pharmacological activities.

Q9: Does 7,3',4'-trimethoxyflavone interact with drug transporters?

A10: Research on similar flavonoids suggests potential interactions with drug transporters like P-glycoprotein (Pgp). For instance, 7,3',4'-trimethoxyflavone enhanced paclitaxel transport and cytotoxicity by inhibiting Pgp in a manner comparable to verapamil. [] Understanding these interactions is crucial for optimizing drug delivery and efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。